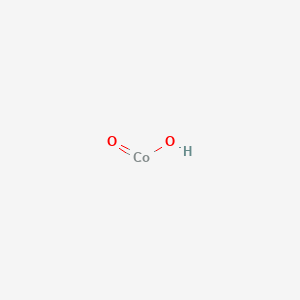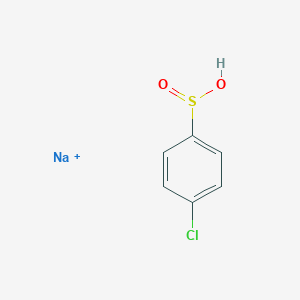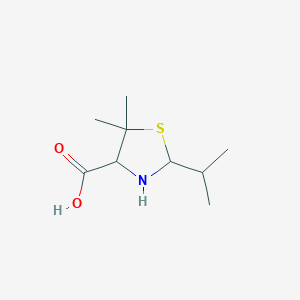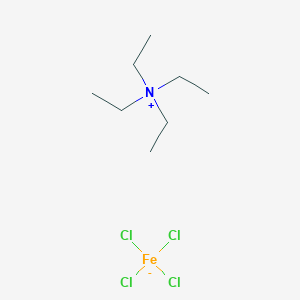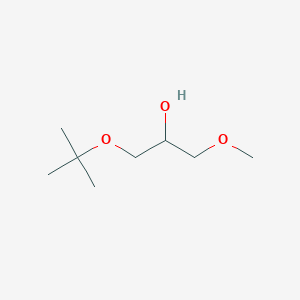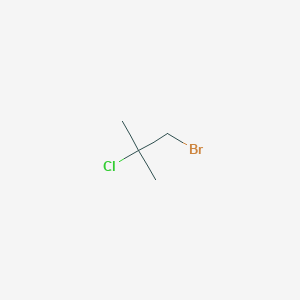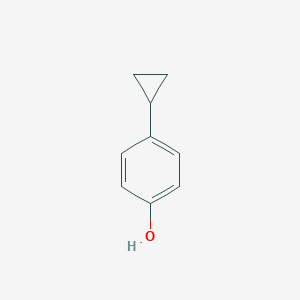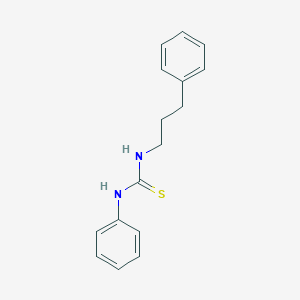
1-phenyl-3-(3-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is an organosulfur compound with the molecular formula C16H18N2S. This compound belongs to the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thioethers
Substitution: Substituted thiourea derivatives
Aplicaciones Científicas De Investigación
Thiourea, N-phenyl-N’-(3-phenylpropyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiourea, N-phenyl-N’-(3-phenylpropyl)- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the 3-phenylpropyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups attached to the nitrogen atoms.
1-(Acyl/aroyl)-3-(substituted) thioureas: These compounds have acyl or aroyl groups attached to the thiourea moiety.
Uniqueness
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is unique due to the presence of both phenyl and 3-phenylpropyl groups, which enhance its ability to form stable complexes with metal ions and increase its biological activity compared to other thiourea derivatives .
Propiedades
Número CAS |
15093-43-3 |
|---|---|
Fórmula molecular |
C16H18N2S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
Clave InChI |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
SMILES isomérico |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
| 15093-43-3 | |
Solubilidad |
31.9 [ug/mL] |
Sinónimos |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


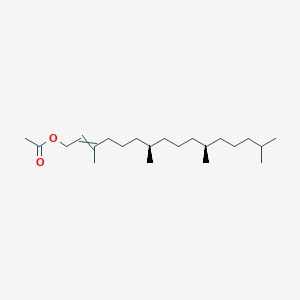
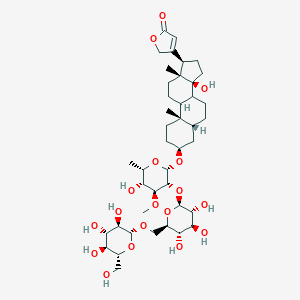
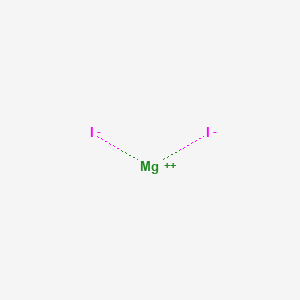
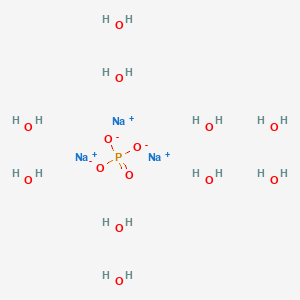

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

